1-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst can yield the desired pyrazole derivative. The reaction typically occurs under reflux conditions in an ethanol solvent.
Another method involves the alkylation of 1H-pyrazole-3-carboxylic acid with ethyl and propyl halides. This reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency. These methods ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyrazole alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the pyrazole ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
1-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials with unique properties.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases. Its derivatives are investigated for their pharmacokinetic and pharmacodynamic properties.
Industry: The compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for industrial applications.
Mechanism of Action
The mechanism of action of 1-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-propyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-ethyl-3-propyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring. This structural feature influences its reactivity and biological activity, making it distinct from other pyrazole derivatives. Its unique properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-ethyl-5-propylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-5-7-6-8(9(12)13)10-11(7)4-2/h6H,3-5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGRQVIGQGMHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1CC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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